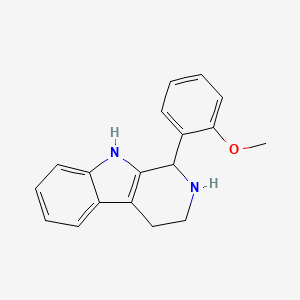

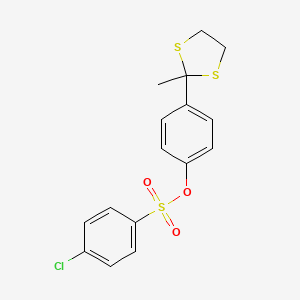

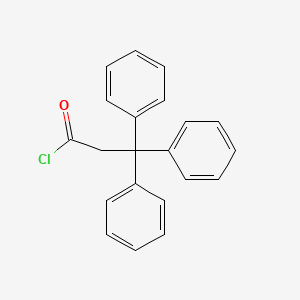

![molecular formula C24H24N2O2S B3126215 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole CAS No. 331948-99-3](/img/structure/B3126215.png)

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole

Descripción general

Descripción

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole is a chemical compound with the molecular formula C24H24N2O2S . It has a molecular weight of 404.52456 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. This core is substituted with a 2-(4-methylphenoxy)ethyl group and a 2-phenoxyethylsulfanyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.52456 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole, a derivative of benzimidazole, has shown significant potential in antimicrobial applications. Research indicates that certain benzimidazole derivatives, including those related to the compound , possess notable antimicrobial properties. For instance, a study highlighted the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their effectiveness against various microbial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Antiprotozoal Activity

Benzimidazole derivatives have also been explored for their antiprotozoal activity. A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylenediamine showed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter Pylori Agents

Research has also shown the effectiveness of benzimidazole derivatives as anti-Helicobacter pylori agents. A study on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold derivatives found potent and selective activities against this gastric pathogen. These compounds displayed low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).

Antineoplastic and Antifilarial Agents

Benzimidazole compounds have also been explored for their potential as antineoplastic and antifilarial agents. A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives revealed significant growth inhibition in L1210 cells and notable antifilarial activity against adult worms of various parasites in experimentally infected jirds (Ram et al., 1992).

Immunomodulatory and Anticancer Activities

Certain novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, related to the compound of interest, have been identified for their immunomodulatory and anticancer activities. Compounds demonstrated significant inhibition of LPS-stimulated NO generation and showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Antiallergic Agents with 5-Lipoxygenase Inhibiting Action

Benzimidazole derivatives have been synthesized with the aim of suppressing histamine release, inhibiting 5-lipoxygenase, and possessing antioxidative action. These properties make them potential antiallergic agents. One such compound demonstrated potent suppression of histamine release and inhibition of 5-lipoxygenase in cell-based assays (Nakano et al., 1999).

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives have been found to act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This makes them relevant in cancer research, as inhibiting topoisomerase I can disrupt the proliferation of cancer cells (Alpan et al., 2007).

Direcciones Futuras

The future directions for the use and study of this compound are not clear from the available information. Benzimidazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so it’s possible that this compound could have potential applications in this field .

Propiedades

IUPAC Name |

1-[2-(4-methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-19-11-13-21(14-12-19)27-16-15-26-23-10-6-5-9-22(23)25-24(26)29-18-17-28-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCBJXVNIRRHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

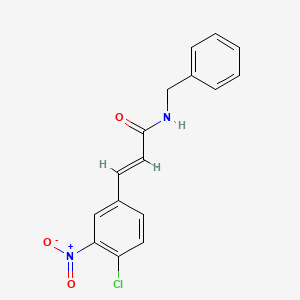

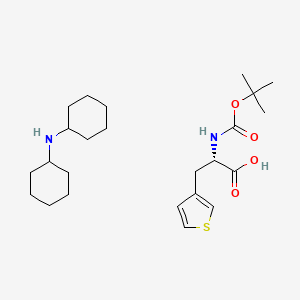

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

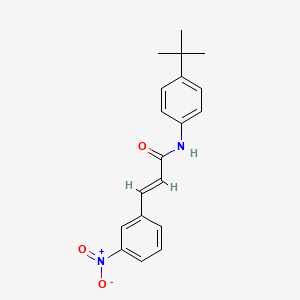

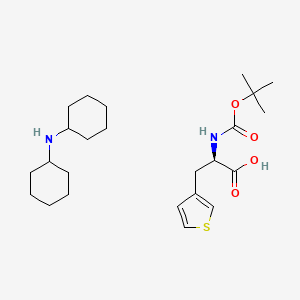

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

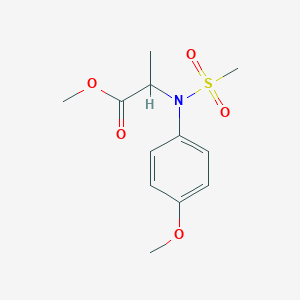

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)